molecular formula C5H8N2O2 B1436251 5-Oxa-2,7-diazaspiro[3.4]octan-6-one CAS No. 1446355-49-2

5-Oxa-2,7-diazaspiro[3.4]octan-6-one

Cat. No.: B1436251
CAS No.: 1446355-49-2
M. Wt: 128.13 g/mol
InChI Key: JOSUSMBJSISVHN-UHFFFAOYSA-N
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Description

5-Oxa-2,7-diazaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C5H8N2O2 . It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a similar compound, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring. All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The molecule contains a total of 21 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 Azetidine(s) .


Chemical Reactions Analysis

In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis through Cycloaddition : 5-Oxa-2,7-diazaspiro[3.4]octan-6-one derivatives have been synthesized through [3+2] 1,3-cycloaddition reactions. These compounds, including 7benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one and 6-tert-butyl-2-(4methylphenyl)-7-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one, were obtained using 3-methylene azetidin-2-ones as dipolarophiles with nitrones. This process demonstrates the utility of this compound in the field of organic synthesis (Chiaroni et al., 2000).

Chemical and Structural Diversity in Drug Discovery

  • Design of Drug Modules : The synthesis of novel classes of thia/oxa-azaspiro[3.4]octanes, which include this compound derivatives, has been implemented to create multifunctional and structurally diverse modules for drug discovery. This highlights the compound's potential in contributing to the development of new pharmaceutical agents (Li et al., 2013).

Applications in Parasitic Disease Research

  • Malaria Parasite Research : A novel diazaspiro[3.4]octane series, including variants of this compound, was identified for its activity against multiple stages of the human malaria parasite Plasmodium falciparum. This discovery underlines the compound's importance in medicinal chemistry, particularly in the context of developing treatments for parasitic diseases (Le Manach et al., 2021).

Mechanism of Action

Pharmacokinetics

, the pharmacokinetic properties of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one are as follows:

These properties suggest that the bioavailability of 5-Oxa-2,7-diazaspiro[3

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Oxa-2,7-diazaspiro[3It is known that the compound should be stored in a sealed container in a dry environment at a temperature between 2-8°c .

Biochemical Analysis

Biochemical Properties

5-Oxa-2,7-diazaspiro[3.4]octan-6-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sigma-1 receptors, which are involved in modulating cellular responses to stress and maintaining cellular homeostasis . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with sigma-1 receptors can enhance the antinociceptive effect of morphine and rescue morphine tolerance This indicates that this compound can play a role in pain management and opioid therapy

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to sigma-1 receptors, modulating their activity and influencing downstream signaling pathways . By inhibiting or activating specific enzymes, it can alter metabolic flux and affect various biochemical processes. Furthermore, changes in gene expression induced by this compound can lead to alterations in cellular function and phenotype, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential effects on cells must also be considered. Long-term exposure to this compound can lead to sustained changes in cellular function, which are essential for understanding its therapeutic potential and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the antinociceptive effect of morphine . At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and the dosage range within which this compound is effective and safe is crucial for its application in therapeutic settings. Animal studies provide valuable insights into the dosage-dependent effects and help establish safe and effective dosing regimens.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. Its interaction with sigma-1 receptors and other enzymes can influence metabolic flux and alter metabolite levels . By modulating these pathways, this compound can affect cellular metabolism and energy production. Understanding its role in metabolic pathways is essential for developing targeted therapies for metabolic disorders and other diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity. Studying its transport and distribution patterns helps optimize its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its localization can affect its activity and function within the cell . For instance, its presence in the endoplasmic reticulum or mitochondria may influence cellular stress responses and energy metabolism. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-oxa-2,7-diazaspiro[3.4]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-4-7-3-5(9-4)1-6-2-5/h6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSUSMBJSISVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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